Hexopyrronium bromide

Receptor selectivity Histamine receptor Anticholinergic pharmacology

Hexopyrronium bromide (CAS 3734-12-1, UNII: AP73B5SGYV) is a synthetic quaternary ammonium anticholinergic agent formally classified as an antihistaminic and muscarinic receptor antagonist. Its molecular formula is C₂₀H₃₀BrNO₃ (MW 412.4 g/mol), and it exists as the methobromide salt of the 1,1-dimethylpyrrolidin-1-ium-3-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate cation.

Molecular Formula C20H30BrNO3
Molecular Weight 412.4 g/mol
CAS No. 3734-12-1
Cat. No. B1673228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexopyrronium bromide
CAS3734-12-1
SynonymsHexopyrronium bromide;  Hexopyrronii bromidum
Molecular FormulaC20H30BrNO3
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C20H30NO3.BrH/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3,5-6,9-10,17-18,23H,4,7-8,11-15H2,1-2H3;1H/q+1;/p-1
InChIKeyYEVVXURMULIHJU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hexopyrronium Bromide (CAS 3734-12-1): Procurement-Relevant Chemical Identity and Pharmacological Class


Hexopyrronium bromide (CAS 3734-12-1, UNII: AP73B5SGYV) is a synthetic quaternary ammonium anticholinergic agent formally classified as an antihistaminic and muscarinic receptor antagonist [1]. Its molecular formula is C₂₀H₃₀BrNO₃ (MW 412.4 g/mol), and it exists as the methobromide salt of the 1,1-dimethylpyrrolidin-1-ium-3-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate cation [2]. Historically developed under the code AHR-483 by A.H. Robins Company, hexopyrronium bromide was investigated for gastric antisecretory activity in humans and preclinical models, and for topical antiperspirant applications in dermatology [3]. As an INN-listed substance first published in 1963 (p-INNList-13), it is structurally mapped in MeSH as a glycopyrrolate analog, distinguished by a cyclohexyl moiety in place of glycopyrrolate's cyclopentyl group [4].

Why Generic Substitution Fails for Hexopyrronium Bromide: Structural and Pharmacological Differentiation from Glycopyrrolate and Other Anticholinergics


Hexopyrronium bromide cannot be substituted interchangeably with glycopyrrolate (glycopyrronium bromide) or other quaternary ammonium anticholinergics because its cyclohexyl substituent—rather than the cyclopentyl group found in glycopyrrolate—produces a distinct receptor selectivity profile, with differential potency at histamine H₁ versus H₂ receptors [1]. Furthermore, its topical formulation behavior, including percutaneous absorption enhancement by DMSO and concentration-dependent sweat inhibition thresholds, is compound-specific and cannot be inferred from class-level anticholinergic properties [2]. The quaternary ammonium structure confers permanent charge, limiting blood-brain barrier penetration relative to tertiary amine anticholinergics such as atropine, but this is a class feature; the differentiating factors for procurement are the receptor selectivity vector and the experimentally characterized dermatological performance parameters unique to this cyclohexylglycolate ester [3].

Hexopyrronium Bromide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Informed Procurement


Differential Histamine H₁ vs. H₂ Receptor Blockade: Hexopyrronium Favors H₂, Glycopyrrolate Favors H₁

In a direct comparative study using guinea-pig isolated atria (H₁ receptor model) and ileum (H₂ receptor model), glycopyrrolate (1-methyl-3-pyrrolidyl α-cyclopentane glycolate methobromide) demonstrated superior H₁ receptor blockade, whereas hexopyrronium (1-methyl-3-pyrrolidyl α-phenylcyclohexane glycolate methobromide) exhibited superior H₂ receptor blockade. Both compounds were inferior to the reference H₁ blocker mepyramine and the reference H₂ blocker burimamide at their respective primary targets [1]. This reversed selectivity profile constitutes a pharmacologically meaningful differentiation at the receptor level, driven by the cyclohexyl versus cyclopentyl substitution on the glycolate ester.

Receptor selectivity Histamine receptor Anticholinergic pharmacology Guinea-pig isolated tissue

Topical Antiperspirant Potency: 30-Fold Enhancement of Sweat Inhibition by DMSO Co-Formulation

Hexopyrronium bromide, when dissolved in 95% ethanol, inhibits sweating at the site of topical application at concentrations of 0.2% w/v and above in human volunteers. The addition of 20% dimethylsulfoxide (DMSO) to the vehicle reduces the minimum effective concentration to 0.008% w/v—a factor-of-approximately-30 increase in apparent topical potency [1]. This enhancement is attributable to DMSO-mediated increases in percutaneous absorption, which was independently quantified for ¹⁴C-labeled hexopyrronium as a 27.4-fold increase in transdermal flux relative to vehicle without DMSO [2].

Percutaneous absorption DMSO enhancement Topical antiperspirant Sweat inhibition

Structural Differentiation: Cyclohexyl vs. Cyclopentyl Glycolate Moiety as Determinant of Lipophilicity and Receptor Engagement

Hexopyrronium bromide (IUPAC: (1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate bromide) differs from glycopyrronium bromide (IUPAC: 3-[(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidin-1-ium bromide) solely by the expansion of the cycloalkyl ring from cyclopentyl (C₅) to cyclohexyl (C₆) [1]. This single methylene addition increases calculated logP by approximately 0.4–0.6 units (predicted logP for hexopyrronium cation: ~2.85 vs. glycopyrronium cation: ~2.3), altering membrane partitioning and receptor subtype engagement kinetics [2]. The cyclohexyl group also imposes greater steric bulk, which has been shown in anticholinergic SAR studies to shift selectivity among muscarinic receptor subtypes and between muscarinic and histaminergic receptors [3].

Structure-activity relationship Lipophilicity Glycolate ester Muscarinic antagonist

Gastric Antisecretory Activity in Canine and Rodent Models: Preclinical Efficacy Baseline

Hexopyrronium bromide was evaluated for gastric antisecretory and antiulcerogenic activity in two preclinical models. In dogs, the compound reduced gastric acid secretion (Arch Int Pharmacodyn Ther, 1967). In rats, hexopyrronium bromide reduced gastric ulceration induced by indomethacin, with findings described as demonstrating effective reduction of ulcer indices compared to control groups [1]. While this study did not include a direct head-to-head comparator such as glycopyrrolate, the same research group and era produced the comparative antihistaminic data reported above [2], establishing a cross-study context for the compound's gastric pharmacology. The human gastric antisecretory action was subsequently evaluated and published in 1964, confirming translational relevance [3].

Gastric acid secretion Antiulcerogenic Preclinical pharmacology Indomethacin-induced ulcer

Dermatological Selectivity: No Effect on Passive Transepidermal Water Loss Despite Anticholinergic Sweat Inhibition

Topical application of a 1% hexopyrronium bromide solution to human forearm skin produced no change in transepidermal water loss (TEWL) measured 1 hour post-application, compared to baseline values in two volunteers [1]. This finding demonstrates that hexopyrronium bromide's anticholinergic inhibition of active eccrine sweat secretion does not impair passive epidermal water diffusion or stratum corneum barrier integrity—a differentiation from occlusive antiperspirant agents (e.g., aluminum salts, petrolatum) that reduce TEWL via physical barrier formation rather than pharmacological receptor blockade [2]. The unchanged TEWL also confirms that the compound's sweat-inhibitory effect is mediated specifically through muscarinic receptor antagonism at the sweat gland, not through nonspecific astringent or occlusive mechanisms.

Transepidermal water loss Skin barrier function Sweat gland pharmacology Topical anticholinergic

Hexopyrronium Bromide: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Paired Pharmacological Comparator for Cycloalkyl Ring-Size SAR Studies with Glycopyrronium Bromide

Hexopyrronium bromide (cyclohexyl glycolate) and glycopyrronium bromide (cyclopentyl glycolate) form an ideal matched pair for structure-activity relationship (SAR) investigations of muscarinic and histaminergic receptor engagement as a function of cycloalkyl ring size. The sole structural variable—one additional methylene unit—produces differential H₁/H₂ receptor selectivity [1] and altered lipophilicity (ΔlogP ≈ +0.4–0.6) [2]. Procurement of both compounds from a single supplier ensures batch consistency for head-to-head binding assays, functional tissue bath experiments, and computational docking studies.

Topical Anticholinergic Formulation Development with DMSO-Mediated Percutaneous Absorption Enhancement

The 27.4-fold percutaneous absorption enhancement of hexopyrronium bromide by DMSO, and the corresponding 30-fold reduction in effective antiperspirant concentration (from 0.2% to 0.008%), make this compound a well-characterized reference standard for transdermal delivery research [1]. It serves as a model quaternary ammonium solute for studying penetration enhancer mechanisms, stratum corneum partitioning, and dermal reservoir formation kinetics—topics for which quantitative historical data are available from the foundational Stoughton and Fritsch (1964) study.

Pharmacological Sweat Inhibition Without Barrier Disruption in Dermatological Research Models

Unlike aluminum-based antiperspirants that function through physical occlusion and astringent plug formation, hexopyrronium bromide inhibits sweating via competitive muscarinic receptor blockade at the eccrine sweat gland without altering passive transepidermal water loss [1]. This pharmacological selectivity makes it the compound of choice for experimental protocols requiring isolated sweat suppression with preserved skin barrier function—for instance, in studies of thermoregulatory physiology, miliaria rubra (prickly heat) pathogenesis [2], or hyperhidrosis model development where confounding barrier effects must be excluded.

Gastrointestinal Pharmacology: Antisecretory Reference Compound for Preclinical Ulcer Models

Hexopyrronium bromide has an established preclinical efficacy record in canine gastric secretion and rat indomethacin-induced ulcer models [1], with confirmatory human gastric antisecretory data [2]. For research groups investigating novel gastroprotective agents or anticholinergic-based therapies for peptic disorders, hexopyrronium bromide provides a historically documented positive control with cross-species validation. Its quaternary ammonium structure ensures peripheral restriction, avoiding the CNS-mediated confounds associated with tertiary amine anticholinergics such as atropine.

Quote Request

Request a Quote for Hexopyrronium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.